Cimicifugic Acid F is a naturally occurring hydroxycinnamic acid ester found in the rhizomes of the Cimicifuga racemosa plant (also known as black cohosh). [, , , , ] It belongs to a group of compounds known as cimicifugic acids, which are esters of cinnamic acids and benzyltartaric acids. [, ] Cimicifugic Acid F, specifically, is an ester of isoferulic acid and piscidic acid. [, ] It has gained attention in scientific research due to its potential biological activities, particularly its anti-inflammatory and enzyme-inhibiting properties. [, ]
Cimicifugic acid F is primarily isolated from Cimicuga racemosa, a plant traditionally used in herbal medicine. It belongs to a broader category of compounds known as phenolic esters, specifically hydroxycinnamic acid esters. The classification of cimicifugic acids is based on their structural features, which include variations in the aromatic and aliphatic components derived from the phenylpropanoid pathway .
Cimicifugic acid F can be synthesized through several methods, with esterification being the most common approach. The synthesis typically involves the reaction between piscidic acid and hydroxycinnamic acid derivatives. Key details include:
Cimicifugic acid F features a complex molecular structure characterized by its hydroxycinnamic acid ester configuration. The compound's structure can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to elucidate its structure, confirming the presence of specific functional groups and their positions within the molecule .
Cimicifugic acid F undergoes various chemical reactions that enhance its utility in synthetic organic chemistry:
Cimicifugic acid F exhibits a range of biological activities through its interaction with specific molecular targets:
The primary action involves inhibiting collagenases, enzymes that degrade collagen in tissues. This inhibition can influence various physiological processes, including tissue remodeling and wound healing.
The biosynthesis of cimicifugic acid F occurs via the phenylpropanoid pathway, starting with L-phenylalanine leading to hydroxycinnamic acids, while L-tyrosine likely serves as a precursor for the alcoholic moiety involved in ester formation .
The inhibition of collagenases can have significant implications for conditions involving collagen degradation, potentially impacting diseases related to connective tissue disorders.
Cimicifugic acid F possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for understanding how cimicifugic acid F interacts with biological systems and its potential applications in pharmaceuticals .
Cimicifugic acid F has several scientific applications across various fields:
Cimicifuga species (reclassified as Actaea) have been integral to traditional medicine systems across North America, Europe, and Asia for centuries. Indigenous communities in North America utilized Cimicifuga racemosa (black cohosh) for treating gynecological conditions, including menstrual irregularities, labor pain, and menopausal symptoms, as well as rheumatism and kidney ailments [4] [5]. Similarly, Asian traditional medicine systems employed species like C. foetida, C. dahurica, and C. heracleifolia (collectively termed "Sheng-Ma" in Traditional Chinese Medicine) for antipyretic, analgesic, and anti-inflammatory purposes [1] [5]. The rhizomes and roots were typically prepared as decoctions or ethanolic extracts, reflecting sophisticated ethnobotanical knowledge long before the isolation of specific phytochemicals like cimicifugic acid F. European phytomedicine later adopted C. racemosa in the 19th century for managing female reproductive health issues, cementing its status as a cross-culturally significant medicinal plant [4].
Cimicifugic acid F (chemical structure: C~21~H~20~O~10~, CAS 220618-91-7) belongs to the hydroxycinnamic acid ester class, characterized by an ester bond between piscidic acid (4'-hydroxybenzyl tartaric acid) and isoferulic acid [6] [8]. It was first isolated alongside related compounds (cimicifugic acids A–N) from C. racemosa rhizomes during bioassay-directed fractionation studies in the late 1990s [6] [10]. This compound serves as a critical chemotaxonomic marker due to its species-specific distribution:
Table 1: Distribution of Cimicifugic Acid F and Related Compounds in Plant Taxa
Plant Species | Cimicifugic Acid F | Fukinolic Acid | Cimicifugic Acid A/B | Primary Plant Part |
---|---|---|---|---|
Cimicifuga racemosa | Present | Present | Present | Rhizomes/Roots |
Cimicifuga foetida | Present | Trace | Present | Rhizomes |
Cimicifuga dahurica | Present | Absent | Present | Rhizomes |
Petasites japonicus | Absent | Present | Absent | Rhizomes |
Cimicifuga americana | Absent | Absent | Absent | Roots |
HPLC-ELSD/PDA/MS fingerprinting has proven essential for distinguishing C. racemosa from adulterant species using cimicifugic acid F as a reference marker [5]. Its biosynthetic origin involves a BAHD hydroxycinnamoyltransferase enzyme that catalyzes ester formation between tartaric acid derivatives and hydroxycinnamoyl-CoA thioesters [6].
Cimicifugic acid F exemplifies how phytochemicals validate ethnomedicinal uses through defined mechanisms of action. While traditional applications focused on symptom relief (e.g., inflammation, pain), modern research reveals its multitargeted bioactivities:
Table 2: Key Pharmacological Activities of Cimicifugic Acid F
Activity | Experimental Model | Potency/Effect | Comparison to Analogues |
---|---|---|---|
Collagenase Inhibition | In vitro enzymatic assay | 20–37% inhibition (0.23–0.24 µM) | Less potent than cimicifugic acids A/B |
ROS Scavenging | DPPH assay | Moderate activity | Weaker than cimicifugic acid A |
DNA Protection | S30 breast cancer cells | Reduces menadione-induced DNA damage | Less effective than cimiracemate A |
Anti-inflammatory | Neutrophil elastase assay | IC~50~ = 0.23 µM | Comparable to cimicifugic acid E |
Unlike fukinolic acid, cimicifugic acid F shows negligible estrogenic activity in MCF-7 cell proliferation assays, indicating its effects are independent of estrogen receptor pathways [6] [9]. This aligns with contemporary shifts away from estrogen-centric explanations of Cimicifuga effects. Research gaps remain in understanding its pharmacokinetics and synergistic interactions with co-occurring compounds like triterpene glycosides [10]. Current studies focus on structural optimization; the electron-donating methoxy group on its aromatic ring and ester linkage are crucial for its bioactivity profile, suggesting avenues for semi-synthetic derivatives [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7